8-Epi-prostaglandin F2alpha

Catalog No.
S631713
CAS No.
27415-26-5
M.F
C20H34O5
M. Wt
354.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Epi-prostaglandin F2alpha

CAS Number

27415-26-5

Product Name

8-Epi-prostaglandin F2alpha

IUPAC Name

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1

InChI Key

PXGPLTODNUVGFL-NAPLMKITSA-N

SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Synonyms

15-F(2t)-IsoP, 15-F(2t)-isoprostane, 15-F2t-IsoP, 15-F2t-isoprostane, 8-epi-PGF2 alpha, 8-epi-PGF2alpha, 8-epi-prostaglandin F2alpha, 8-epiprostaglandin F2alpha, 8-F(2t)-isoprostane, 8-iso-PGF(2alpha), 8-iso-PGF2alpha, 8-isoprostaglandin F2alpha, 8-isoprostane, isoprostaglandin F2alpha type-III

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O

Biomarker of Oxidative Stress

-Epi-PGF2alpha is a type of molecule known as an isoprostane. Isoprostanes are formed in the body through a process called lipid peroxidation, which is a type of chemical reaction involving free radicals and fatty acids [National Institutes of Health (.gov)]. Because free radicals can damage cells, isoprostanes are often used as biomarkers of oxidative stress in the body. Elevated levels of 8-Epi-PGF2alpha have been measured in diseases associated with oxidative stress, such as:

  • Non-insulin-dependent diabetes mellitus (type 2 diabetes) )
  • Coronary heart disease )
  • Hypertension (high blood pressure) )

Researchers are still investigating the exact role of 8-Epi-PGF2alpha in these diseases.

Other Research Applications

-Epi-PGF2alpha is also being studied for its potential role in other areas, such as:

  • Pregnancy complications, like pre-eclampsia Source: MDPI "Biomedicines":
  • Lung function )

8-Epi-prostaglandin F2alpha, also known as 8-iso-prostaglandin F2alpha, is a member of the F2-isoprostane family, which are bioactive lipids derived from the non-enzymatic oxidation of arachidonic acid. This compound is characterized by its unique structure, where the stereochemistry at the 8-position differs from that of the standard prostaglandin F2alpha. The molecular formula for 8-epi-prostaglandin F2alpha is C20H34O5, and it is recognized as a significant marker of oxidative stress and lipid peroxidation in biological systems .

The mechanism of action of 8-epi-PGF2α is not fully understood, but research suggests it may have diverse effects depending on the cell type and context []. Unlike PGF2α, which often acts as a constrictor, 8-epi-PGF2α may have weaker or even opposing effects on smooth muscle contraction []. Additionally, some studies suggest 8-epi-PGF2α might inhibit platelet aggregation, a process involved in blood clotting [].

The significance of 8-epi-PGF2α lies in its role as a marker of oxidative stress. Oxidative stress can damage cells and contribute to various diseases []. Elevated levels of 8-epi-PGF2α in urine or blood plasma have been associated with an increased risk of developing certain cancers, including breast and lung cancer [, ]. However, more research is needed to determine the exact role of 8-epi-PGF2α in disease development.

The synthesis of 8-epi-prostaglandin F2alpha can occur via two primary pathways:

  • Enzymatic Pathway: This involves cyclooxygenases (COX-1 and COX-2) catalyzing the conversion of arachidonic acid into prostaglandins, including 8-epi-prostaglandin F2alpha. The activity of these enzymes can be influenced by various factors, including the presence of reactive oxygen species .
  • Non-Enzymatic Pathway: 8-epi-prostaglandin F2alpha can also be formed through free radical-mediated lipid peroxidation. This process occurs when reactive oxygen species interact with membrane phospholipids containing arachidonic acid, leading to the generation of isoprostanes, including 8-epi-prostaglandin F2alpha .

8-Epi-prostaglandin F2alpha exhibits various biological activities, primarily related to its role as a signaling molecule in vascular biology. It acts as a potent agonist for thromboxane receptors, influencing platelet aggregation and vascular tone. At lower concentrations, it induces shape changes in platelets, while at higher concentrations, it can promote reversible aggregation . Furthermore, this compound has been implicated in inflammatory responses and may serve as a biomarker for oxidative stress-related diseases .

The synthesis of 8-epi-prostaglandin F2alpha can be achieved through several methods:

  • Cell Culture Techniques: Human endothelial cells can produce 8-epi-prostaglandin F2alpha when exposed to hypoxic conditions followed by reoxygenation. This method highlights the role of prostaglandin H synthase in its production .
  • Chemical Synthesis: Laboratory synthesis can be performed using various organic chemistry techniques that involve the manipulation of arachidonic acid derivatives under controlled conditions to yield 8-epi-prostaglandin F2alpha.
  • Isolation from Biological Samples: 8-epi-prostaglandin F2alpha can also be extracted from biological fluids such as serum or urine using immunoassay techniques like ELISA .

The applications of 8-epi-prostaglandin F2alpha are diverse:

  • Biomarker for Oxidative Stress: It serves as a reliable indicator of oxidative damage in vivo, particularly in conditions such as hypercholesterolemia and other cardiovascular diseases .
  • Research Tool: In pharmacological studies, it is used to investigate the roles of prostaglandins and isoprostanes in various physiological and pathological processes.
  • Therapeutic Investigations: Its potential effects on platelet function and vascular tone make it a candidate for exploring new therapeutic strategies in cardiovascular diseases.

Interaction studies have demonstrated that 8-epi-prostaglandin F2alpha interacts with various receptors and signaling pathways:

  • Thromboxane Receptors: It acts as an agonist at thromboxane A2 receptors, influencing platelet activation and vascular responses .
  • Reactive Oxygen Species: The synthesis of 8-epi-prostaglandin F2alpha is modulated by oxidative stress; for instance, hydrogen peroxide has been shown to enhance its production during reoxygenation after hypoxia .

These interactions underscore its importance in both normal physiology and disease states.

Several compounds share structural similarities with 8-epi-prostaglandin F2alpha, primarily within the class of prostaglandins and isoprostanes. Here are some notable examples:

Compound NameStructural CharacteristicsUnique Features
Prostaglandin F2alphaContains a hydroxyl group at position 15Standard prostaglandin involved in various functions
Prostaglandin E2Has a double bond between carbons 5 and 6Involved in inflammation and pain signaling
Isoprostane E2Similar structure but formed via free radical oxidationServes as a marker for oxidative stress
Prostaglandin D2Contains a ketone group at position 9Plays roles in sleep regulation and allergic responses

The uniqueness of 8-epi-prostaglandin F2alpha lies in its formation through both enzymatic and non-enzymatic pathways, its specific receptor interactions, and its role as an indicator of lipid peroxidation. Its distinct stereochemistry at the 8-position further differentiates it from other prostaglandins and isoprostanes.

Non-Enzymatic Free Radical-Catalyzed Pathways

8-Epi-PGF2α is primarily generated via non-enzymatic peroxidation of arachidonic acid through free radical reactions. This process involves three key steps:

  • Initiation: Reactive oxygen species (ROS), such as hydroxyl radicals (- OH), abstract hydrogen from arachidonic acid, forming a carbon-centered radical.
  • Propagation: Molecular oxygen adds to the radical site, creating a peroxyl radical (ROO- ), which undergoes cyclization to form prostaglandin H2-like intermediates.
  • Termination: Reduction of endoperoxide intermediates yields 8-epi-PGF2α, characterized by a cis orientation at the 8-position, distinguishing it from cyclooxygenase (COX)-derived prostaglandins.

This pathway dominates under conditions of oxidative stress, such as smoking, hypercholesterolemia, or diabetes, where ROS production exceeds antioxidant defenses. Urinary 8-epi-PGF2α levels correlate inversely with vitamin E content in low-density lipoprotein (LDL), underscoring its role as a lipid peroxidation marker.

Table 1: Key Features of Non-Enzymatic 8-Epi-PGF2α Synthesis

FactorImpact on BiosynthesisClinical Correlation
ROS (e.g., - OH, O₂- ⁻)Directly drives arachidonic acid peroxidationElevated in smokers
Antioxidant deficiencyReduces termination of radical reactionsLinked to atherosclerosis
Arachidonic acid availabilitySubstrate abundance increases yieldHigh in Western diets

Enzymatic Synthesis via Cyclooxygenase Isoforms

Contrary to earlier assumptions, 8-epi-PGF2α can also form enzymatically via COX-1 and COX-2. Prostaglandin-endoperoxide synthase (PGHS) catalyzes the peroxidation of arachidonic acid, producing prostaglandin H2 (PGH2), which undergoes isomerization to 8-epi-PGF2α. Key distinctions from non-enzymatic synthesis include:

  • COX-1 dependence: Constitutive expression in endothelial cells contributes to basal 8-epi-PGF2α levels.
  • COX-2 induction: Inflammatory stimuli (e.g., cytokines) upregulate COX-2, amplifying 8-epi-PGF2α production in monocytes and vascular tissues.
  • Hydrogen peroxide role: COX-mediated synthesis is enhanced by H₂O₂, which activates PGHS peroxidase activity.

Notably, enzymatic synthesis accounts for ≤3% of total 8-epi-PGF2α in healthy humans but becomes significant in chronic inflammation or cancer. For example, COX-2-derived 8-epi-PGF2α constitutes >50% of plasma levels in smokers.

Role of Oxidative Stress and Lipid Peroxidation

Oxidative stress creates a bidirectional relationship with 8-epi-PGF2α:

  • As a biomarker: Urinary 8-epi-PGF2α levels rise in proportion to oxidative injury, making it a quantitative indicator of lipid peroxidation.
  • As a mediator: 8-Epi-PGF2α activates thromboxane (TP) receptors, inducing vasoconstriction, platelet aggregation, and endothelial dysfunction.

Clinical Correlations:

  • Cardiovascular disease: Hypercholesterolemic patients exhibit 2.3-fold higher urinary 8-epi-PGF2α than controls, correlating with LDL-cholesterol levels (ρ=0.386).
  • Pulmonary disorders: 8-Epi-PGF2α levels in bronchoalveolar lavage fluid predict asthma severity.
  • Cancer: Elevated levels in gastrointestinal tumors correlate with COX-2 overexpression.

Physical Description

Solid

XLogP3

2.7

LogP

2.183

Appearance

Assay:≥99%A crystalline solid

MeSH Pharmacological Classification

Vasoconstrictor Agents

Other CAS

27415-26-5

Wikipedia

8-epi-prostaglandin F2alpha

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Isoprostanes [FA0311]

Dates

Last modified: 08-15-2023

Explore Compound Types